1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
CAS No.: 184046-78-4
Cat. No.: VC20877344
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184046-78-4 |
|---|---|
| Molecular Formula | C11H19NO5 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 |
| Standard InChI Key | SVSSZFBZFUSINI-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O |
Introduction
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound used as a building block in chemical synthesis. It is particularly valued for its stereochemistry and functional groups that make it useful in the preparation of pharmaceuticals and other biologically active molecules.
Synthesis and Applications
The synthesis of this compound typically involves asymmetric methods to ensure the correct stereochemistry at positions two and three of the pyrrolidine ring. This can be achieved through various chiral catalysts or starting materials.
Applications
This compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity, such as pharmaceutical candidates or natural product analogues.
Stereochemistry
The (2S,3S) configuration indicates specific chirality at both carbon atoms two and three within the pyrrolidine ring, which is crucial for biological activity or interaction with enzymes .
Availability and Suppliers
Several suppliers offer this compound for research purposes:
These suppliers often provide detailed specifications including purity levels, molecular weight confirmation via mass spectrometry or NMR analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume